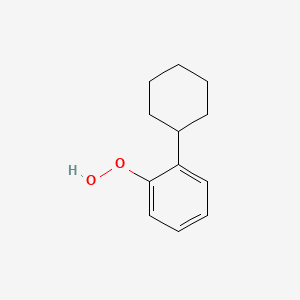

2-Cyclohexylbenzene-1-peroxol

Description

Structure

3D Structure

Properties

CAS No. |

30305-71-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-cyclohexyl-2-hydroperoxybenzene |

InChI |

InChI=1S/C12H16O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |

InChI Key |

YAQYQIOWYHHPAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2OO |

Origin of Product |

United States |

Nomenclature, Structural Representation, and Isomeric Considerations

Systematic IUPAC Nomenclature of Benzene-Derived Peroxols

The term "peroxol" is not a standard International Union of Pure and Applied Chemistry (IUPAC) designation. The correct functional group name for a molecule with an ROOH structure is "hydroperoxide". acdlabs.comiupac.orgwikipedia.org Therefore, the compound is more accurately named based on established IUPAC rules for hydroperoxides and substituted benzenes.

According to IUPAC nomenclature, compounds with the formula RO-OH can be named in two ways: by prefixing the name of the radical (R) to "hydroperoxide" or by using the prefix "hydroperoxy-" for the -OOH group. acdlabs.comacdlabs.com For benzene (B151609) derivatives, when the benzene ring is the principal chain, substituents are named and numbered. libretexts.orgpearson.comlibretexts.org In the case of disubstituted benzenes, the relative positions of the two substituents are indicated by numbers (e.g., 1,2-) or by the prefixes ortho- (o-), meta- (m-), or para- (p-). libretexts.orgpearson.com

Given the specified structure "2-Cyclohexylbenzene-1-peroxol," the substituents are a cyclohexyl group and a hydroperoxy group on a benzene ring. Assigning the carbon with the hydroperoxy group as position 1 and the cyclohexyl group to the adjacent carbon gives the systematic name 2-Cyclohexylphenyl hydroperoxide . Alternatively, using the "hydroperoxy-" prefix, it would be named 1-hydroperoxy-2-cyclohexylbenzene . The ortho- prefix can also be used, leading to o-cyclohexylphenyl hydroperoxide . libretexts.orgpearson.com

It is important to distinguish this from another prominent isomer, (1-hydroperoxycyclohexyl)benzene, where the hydroperoxy group is attached to the tertiary carbon of the cyclohexyl ring. This isomer is a key intermediate in the commercial Hock process for producing phenol (B47542) and cyclohexanone (B45756) from cyclohexylbenzene (B7769038). google.commorressier.com

Structural Elucidation Methodologies for Complex Organic Hydroperoxides

Determining the exact structure of complex organic hydroperoxides like 2-cyclohexylphenyl hydroperoxide requires a combination of advanced analytical techniques to confirm both the functional groups present and their precise locations on the molecular scaffold.

The hydroperoxy functional group (-OOH) has characteristic spectroscopic signatures that allow for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is particularly powerful for identifying the hydroperoxy proton. This proton is typically deshielded and appears at a distinct downfield chemical shift, often in the range of δ 7.70 to 12.5 ppm. researchgate.netacs.orgnih.gov This significant downfield shift helps to distinguish it from other protons in the molecule, such as those on the aromatic or cyclohexyl rings. For instance, in cumene (B47948) hydroperoxide, a structurally related compound, the -OOH proton signal is observed. chemicalbook.com The quantitative nature of NMR also allows for the determination of hydroperoxide concentration in mixtures. acs.orgnih.gov

Infrared (IR) Spectroscopy : The O-O stretching vibration in peroxides gives rise to an absorption band in the IR spectrum. This band is often found in the region of 800-900 cm⁻¹ and can be weak. royalsocietypublishing.orgresearchgate.net For example, resonance Raman data for a cobalt-peroxy complex showed a characteristic O-O vibrational frequency at 888 cm⁻¹. acs.org Additionally, the O-H stretching vibration of the hydroperoxy group can be observed, though it may be broad.

Mass Spectrometry (MS) : Mass spectrometry and its tandem techniques (MS/MS) are used to determine the molecular weight and fragmentation patterns of hydroperoxides. While inherently not quantitative, MS is highly sensitive. nih.gov Specific neutral losses, such as the loss of H₂O₂ or other fragments, can provide evidence for the hydroperoxide structure. cam.ac.uk

| Spectroscopic Technique | Key Signature for Hydroperoxy (-OOH) Group | Typical Range/Value |

|---|---|---|

| ¹H NMR | Chemical shift of the hydroperoxy proton (δ OOH) | 7.70 - 12.5 ppm researchgate.netacs.orgnih.gov |

| IR Spectroscopy | O-O stretching vibration (ν O-O) | ~800 - 900 cm⁻¹ royalsocietypublishing.orgresearchgate.net |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation | [M]+, [M-OOH]+, [M-H₂O₂]+ |

Confirming the 1,2-substitution pattern on the benzene ring is crucial.

¹H NMR Spectroscopy : The substitution pattern on a benzene ring creates characteristic splitting patterns for the aromatic protons. quora.com For a 1,2-disubstituted (ortho) ring, the four aromatic protons will typically appear as a complex multiplet. The coupling constants between adjacent (ortho), meta, and para protons are different, and analyzing these couplings can help determine the substitution pattern.

¹³C NMR Spectroscopy : The number of unique signals in the aromatic region of the ¹³C NMR spectrum can indicate the symmetry of the substitution. For a 1,2-disubstituted benzene, six distinct aromatic carbon signals are expected, whereas a 1,4-(para) substituted ring would show only four due to symmetry.

2D NMR Techniques : Advanced two-dimensional NMR experiments provide definitive proof of connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. A key HMBC correlation would be between the protons on the cyclohexyl ring (specifically the carbon attached to the benzene ring) and the aromatic carbons at positions 2 and 6, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other. A NOESY correlation between the ortho proton on the benzene ring (at position 3) and the adjacent protons on the cyclohexyl ring would provide strong evidence for the 1,2-substitution pattern.

Investigation of Positional Isomerism in Cyclohexylbenzene Hydroperoxides

Isomerism plays a critical role in the chemistry of cyclohexylbenzene hydroperoxides, as different isomers exhibit distinct properties and reactivity. The position of the hydroperoxy group can vary, being either on the aromatic ring or on the cyclohexyl moiety. nih.govnih.gov

The classification of hydroperoxides as primary, secondary, or tertiary depends on the carbon atom to which the -OOH group is attached.

Aromatic Hydroperoxides (Isomers of Cyclohexylphenyl hydroperoxide) : When the -OOH group is attached directly to the benzene ring, as in the titular compound, the carbon is sp² hybridized. Positional isomers exist based on the relative positions of the cyclohexyl and hydroperoxy groups:

2-Cyclohexylphenyl hydroperoxide (ortho-isomer)

3-Cyclohexylphenyl hydroperoxide (meta-isomer)

4-Cyclohexylphenyl hydroperoxide (para-isomer) These isomers can be differentiated by the distinct patterns in their NMR spectra, as described in section 2.2.2. quora.com

Alicyclic Hydroperoxides (Isomers of (Hydroperoxycyclohexyl)benzene) : When the -OOH group is on the cyclohexyl ring, it can be attached to a secondary or tertiary carbon.

Tertiary Hydroperoxide : (1-Hydroperoxycyclohexyl)benzene is the most common and industrially significant isomer. google.com The -OOH group is on the tertiary carbon (C1) of the cyclohexyl ring, which is also bonded to the phenyl group.

Secondary Hydroperoxides : The -OOH group could also be on the secondary carbons at positions 2, 3, or 4 of the cyclohexyl ring, leading to (2-hydroperoxycyclohexyl)benzene, (3-hydroperoxycyclohexyl)benzene, and (4-hydroperoxycyclohexyl)benzene.

Differentiation between these types is readily achieved by NMR. For instance, the tertiary hydroperoxide, (1-hydroperoxycyclohexyl)benzene, would lack a proton on the carbon bearing the -OOH group, resulting in a singlet for that carbon in a ¹³C DEPT-135 spectrum, whereas secondary hydroperoxides would show a C-H signal.

The position of the hydroperoxy group significantly influences the compound's stability and reaction pathways.

Stability : Tertiary hydroperoxides, like (1-hydroperoxycyclohexyl)benzene, are generally more stable than secondary hydroperoxides. Hydroperoxides with the -OOH group on an aromatic ring have different stability profiles, often influenced by electronic effects from the ring and other substituents.

Reactivity and Decomposition : The primary chemical utility of cyclohexylbenzene hydroperoxide isomers lies in their acid-catalyzed cleavage.

The cleavage of (1-hydroperoxycyclohexyl)benzene is the basis of the Hock process, which rearranges to yield phenol and cyclohexanone. morressier.com The reaction proceeds via a migration of the phenyl group.

The cleavage of 2-cyclohexylphenyl hydroperoxide would be expected to proceed differently. Acid catalysis would likely lead to rearrangement, but the specific products would depend on the migratory aptitude of the adjacent groups and the reaction conditions. The formation of byproducts can also be influenced by the isomer used. morressier.com

The choice of isomer is therefore critical for directing the outcome of chemical synthesis, with the tertiary alicyclic hydroperoxide being the preferred precursor for phenol and cyclohexanone production.

Advanced Synthetic Methodologies for 2 Cyclohexylbenzene 1 Peroxol

Mechanistic Principles of Cyclohexylbenzene (B7769038) Oxidation Leading to Hydroperoxides

The formation of hydroperoxides from cyclohexylbenzene is fundamentally a liquid-phase aerobic oxidation process governed by complex mechanistic principles. Understanding these principles is key to controlling the reaction and optimizing the synthesis of 2-Cyclohexylbenzene-1-peroxol.

The liquid-phase aerobic oxidation of cyclohexylbenzene proceeds through a free-radical chain mechanism. wiley-vch.de In this process, molecular oxygen, which exists in a triplet ground state, does not readily react with the singlet-state hydrocarbon. The reaction is therefore facilitated by the generation of highly reactive radical species that can abstract a hydrogen atom from the cyclohexylbenzene molecule. wiley-vch.demdpi.com

The classic textbook mechanism for the autoxidation of a hydrocarbon like cyclohexylbenzene involves three distinct phases: wiley-vch.delibretexts.org

Initiation: This first phase involves the formation of initial free radicals from stable molecules. libretexts.orgchemistrysteps.commasterorganicchemistry.com This is a high-energy step and often requires an external stimulus like heat, UV light, or the presence of a radical initiator. libretexts.orgyoutube.com Peroxides themselves can act as initiators by undergoing homolytic cleavage of the weak O-O bond to form two radical species. libretexts.orgyoutube.com The reaction is:

Initiator → 2R•

RH + O₂ → R• + HOO• (Direct initiation, often slow)

Propagation: Once a radical (R•) is formed, it reacts with molecular oxygen in a very fast step to create a peroxyl radical (ROO•). wiley-vch.de This peroxyl radical then abstracts a hydrogen atom from another cyclohexylbenzene molecule (RH), forming the hydroperoxide product (ROOH) and a new alkyl radical (R•). libretexts.orgyoutube.com This creates a self-sustaining chain reaction. chemistrysteps.commasterorganicchemistry.com

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reaction is concluded when two radical species react with each other to form a stable, non-radical product. chemistrysteps.commasterorganicchemistry.comyoutube.com This is a rare event due to the low concentration of radicals compared to the parent hydrocarbon. libretexts.org

2R• → R-R

2ROO• → Non-radical products (e.g., alcohol, ketone) + O₂

R• + ROO• → ROOR

This three-step process ensures the continuous generation of the desired hydroperoxide until the reactants are consumed or the chain is terminated. youtube.com

Regioselectivity is a crucial aspect of cyclohexylbenzene oxidation. The goal is to selectively form this compound (1-hydroperoxy-1-cyclohexylbenzene), which requires the abstraction of a hydrogen atom from the tertiary carbon atom at the 1-position of the cyclohexyl ring (the benzylic position). This position is favored because the resulting tertiary radical is stabilized by the adjacent phenyl group.

However, other C-H bonds in the cyclohexyl ring can also react, leading to the formation of other hydroperoxide isomers and subsequent byproducts. The use of specific catalysts, such as N-hydroxyphthalimide (NHPI), has been shown to significantly enhance the selectivity for the desired 1-position oxidation. researchgate.netcapes.gov.br NHPI increases the rate of reaction and suppresses the formation of byproducts that can arise from transannular hydrogen abstraction. capes.gov.br With NHPI, selectivities of approximately 98% for cyclohexylbenzene-1-hydroperoxide have been achieved at conversions around 32%. capes.gov.br Information regarding the stereoselectivity of this reaction is not extensively detailed in the provided search results.

Catalytic Synthesis Approaches for Enhanced Selectivity and Yield

To overcome the limitations of non-catalytic autoxidation, such as low rates and moderate selectivity, various catalytic systems have been developed. These can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous catalysts operate in the same liquid phase as the reactants, allowing for high activity at mild conditions. For cyclohexylbenzene hydroperoxidation, systems based on N-hydroxyphthalimide (NHPI) are particularly effective. researchgate.netcapes.gov.br

NHPI can act as a radical catalyst, often in combination with co-catalysts like metal salts of cobalt, iron, copper, or manganese. researchgate.net For instance, the combination of NHPI with iron(III) salts like Fe(acac)₃ allows the hydroperoxidation of alkylbenzenes to occur at significantly lower temperatures (60-100 °C) compared to non-catalytic methods, while maintaining high selectivity (90-95%) towards the hydroperoxide at moderate conversions. researchgate.net Quantum chemical studies have also been employed to investigate the mechanisms of hydroperoxide reactions with homogeneous catalysts, such as those involving vanadium and chromium complexes, to better understand and optimize catalyst activity and selectivity. uni-heidelberg.de

Table 1: Performance of Selected Homogeneous Catalytic Systems for Cyclohexylbenzene Oxidation

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to CHBHP (%) | Source(s) |

| NHPI (0.5 mol%) + CHBHP (2 mol%) | 115 | 32 | ~98 | capes.gov.br |

| NHPI + Organic Promoters | 95 | High | Not specified | researchgate.net |

| NHPI + Fe(acac)₃ | 90-100 | 10-20 | 90-95 | researchgate.net |

Note: CHBHP refers to Cyclohexylbenzene hydroperoxide.

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial applications. d-nb.info Various solid catalysts have been designed for the liquid-phase oxidation of cyclohexylbenzene.

These include:

Perovskite-type Oxides: Defective La₂₋ₓCuO₄ perovskite catalysts have been developed for the liquid-phase oxidation of cyclohexylbenzene. By creating A-site deficiencies in the perovskite structure, an increase in surface oxygen vacancies and Cu⁺ species is achieved, which enhances the catalytic activity for producing cyclohexylbenzene-1-hydroperoxide. researchgate.net

Polymer-Supported Catalysts: Azo-bridged Cu(II) porphyrin polymers with nanoporous structures have been synthesized and used as efficient heterogeneous catalysts for the selective oxidation of cyclohexylbenzene to its hydroperoxide. researchgate.net

Supported Metal Oxides: Various transition metal oxides supported on materials like porous N-doped carbon have been investigated for cyclohexene (B86901) oxidation, a related reaction. d-nb.info For instance, a cobalt-containing catalyst on N-doped carbon showed high conversion in cyclohexene oxidation, indicating the potential of such materials for activating C-H bonds in cyclic hydrocarbons. d-nb.info

These heterogeneous systems represent a move towards more sustainable and economically viable chemical production routes. d-nb.info

Table 2: Examples of Heterogeneous Catalysts in Alkyl-Aromatic Oxidation

| Catalyst Type | Specific Catalyst Example | Substrate | Key Finding | Source(s) |

| Perovskite-type Oxide | Defective La₂₋ₓCuO₄ | Cyclohexylbenzene | A-site deficiencies create more active sites (oxygen vacancies, Cu⁺). | researchgate.net |

| Porphyrin Polymer | Azo-bridged Cu(II) Porphyrin | Cyclohexylbenzene | Nanoporous structure provides an efficient catalytic platform. | researchgate.net |

| Supported Metal Oxide | Co on N-doped carbon | Cyclohexene | High conversion (80%) achieved in a related oxidation reaction. | d-nb.info |

Biocatalytic and Biomimetic Approaches to Hydroperoxide Synthesis

Biocatalytic and biomimetic systems offer environmentally benign alternatives to traditional chemical synthesis, often operating under milder conditions.

Enzymatic synthesis using peroxygenases has been explored for the epoxidation of fatty acids, demonstrating the potential of biocatalysts in oxidation reactions. researchgate.net For instance, a microsomal fraction from oat seeds containing peroxygenase was used to epoxidize sodium oleate (B1233923) with high conversion rates using t-butyl hydroperoxide as the oxidant. researchgate.net While specific research on the biocatalytic synthesis of this compound is limited, the principles of enzymatic oxidation of hydrocarbons are applicable.

Biomimetic catalysts mimic the active sites of enzymes and can be used for the oxidation of hydrocarbons. The gas-phase oxidation of cyclohexane (B81311) has been studied using a heterogeneous biomimetic catalyst, per-FTPhPFe(III)OH/Al₂O₃, yielding cyclohexanone (B45756) and cyclohexanol. cyberleninka.ru The proposed mechanism involves a complex, coherently synchronized reaction pathway that includes both catalase and monooxygenase activities, initiated by hydrogen peroxide. cyberleninka.ru Such biomimetic systems could potentially be adapted for the selective synthesis of this compound.

Optimization of Reaction Parameters for Industrial Scale-Up and Laboratory Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound, both in laboratory settings and for industrial production.

Influence of Solvent Systems on Reaction Rate and Selectivity

The choice of solvent can significantly impact the reaction rate and selectivity of hydroperoxide synthesis. In some cases, the oxidation of cyclohexylbenzene is conducted without a solvent. researchgate.net However, the use of a solvent can be beneficial. For instance, in the reaction between iron(III) and hydrogen peroxide, it was found that in acetonitrile (B52724), in contrast to water, iron(III) is reduced by hydrogen peroxide, highlighting the profound effect a solvent can have on the reaction mechanism. researchgate.net The use of ionic liquids has also been shown to enhance selectivity in the aerobic oxidation of cyclohexane by improving the solubility of the desired products and preventing overoxidation. researchgate.net

Effect of Temperature, Pressure, and Initiator Concentration

Temperature and Pressure: The oxidation of cyclohexylbenzene is an exothermic reaction, and temperature control is critical to minimize the formation of by-products. google.com Industrial processes for cyclohexane oxidation are typically carried out at temperatures between 150 °C and 175 °C and pressures of 0.8–2 MPa. psu.edu Studies on cyclohexane oxidation have shown that increasing the reaction temperature can increase conversion, but there is an optimal range beyond which no significant improvement is observed. researchgate.net Similarly, increasing pressure generally reduces the ignition delay times in the high-temperature autoignition of cyclohexene, indicating an increased reaction rate. nih.gov For the oxidation of cyclohexane, increasing oxygen pressure has been shown to affect the catalytic oxidation reaction. researchgate.net

Initiator Concentration: The oxidation of cyclohexylbenzene often requires an initiator to achieve acceptable conversion levels. N-hydroxyphthalimide (NHPI) is a commonly used catalyst or initiator for this reaction. researchgate.netgoogle.com The concentration of the initiator is a key parameter to optimize. In a multi-reactor system, it has been found that increasing the catalyst (initiator) concentration from the first to the final reactor, in conjunction with decreasing the temperature, can lead to a combination of high conversion and high selectivity. google.com The presence of the hydroperoxide product itself can also act as a promoter for the reaction. researchgate.net

| Temperature (°C) | Cyclohexane Conversion (%) |

|---|---|

| 130 | 2.5 |

| 140 | Not specified |

| 150 | 9.2 |

| >150 | No significant increase |

Continuous Flow Synthesis Methodologies

Continuous flow reactors offer several advantages for the synthesis of hydroperoxides, including enhanced safety, better temperature control, and potential for scalability. google.comgoogle.com The synthesis of adipic acid from cyclohexene using hydrogen peroxide has been successfully demonstrated in a microreactor under intensified conditions (140 °C, 20 min residence time), highlighting the feasibility of continuous flow for related oxidation processes. nih.gov The oxidation of cyclohexylbenzene can be carried out in continuous flow reactors, allowing for the introduction of an oxygen-containing gas to the liquid phase containing cyclohexylbenzene. google.com This setup can also facilitate the use of an aqueous phase to dissolve basic compounds that neutralize acidic by-products. google.com

Mechanistic Investigations of 2 Cyclohexylbenzene 1 Peroxol Reactivity and Transformations

Decomposition Pathways and Kinetics of the Peroxy Group

The decomposition of the peroxy group in 2-Cyclohexylbenzene-1-peroxol can proceed through either homolytic or heterolytic cleavage of the oxygen-oxygen bond, each leading to distinct product profiles. The kinetics of these decomposition pathways are influenced by a variety of factors.

The relatively weak O-O bond in peroxides can undergo homolytic cleavage upon thermal or photochemical induction, generating two radical species. In the case of this compound, this cleavage results in an alkoxy radical and a hydroxyl radical.

This initial step can trigger a series of subsequent reactions known as a radical cascade. nih.gov These cascades involve a sequence of bond-forming and/or bond-breaking events that proceed without the need for additional reagents or catalysts. ub.edu For instance, the generated alkoxy radical can undergo intramolecular hydrogen abstraction or participate in intermolecular reactions, leading to a variety of products. The specific pathway of the radical cascade is highly dependent on the reaction conditions and the structure of the substrate. nih.gov

The decomposition of cyclohexylbenzene (B7769038) hydroperoxide, a related compound, can form an alkoxy radical. google.com This radical can then undergo further reactions, highlighting the potential for complex reaction pathways following the initial homolytic cleavage. google.com

In the presence of acids or other polar species, the decomposition of the peroxy group can proceed via a heterolytic pathway. This involves the cleavage of the O-O bond to form an ion pair. The mechanism often involves protonation of one of the peroxy oxygens, making it a better leaving group.

For example, in the presence of an acid catalyst, the decomposition of cyclohexylbenzene-1-hydroperoxide can yield phenol (B47542) and cyclohexanone (B45756). researchgate.net This transformation is a key step in some industrial processes for phenol production. researchgate.net The presence of imidazole (B134444) has been shown to promote the heterolytic cleavage of an Fe-OOR intermediate to form a high-valent iron-oxo species. researchgate.net

The stability of this compound is significantly influenced by environmental factors such as temperature, light, and the presence of impurities.

Temperature: Increased temperature generally accelerates the rate of both homolytic and heterolytic decomposition. The apparent activation energy for the decomposition of cyclohexylbenzene-1-hydroperoxide in one study was determined to be 102.39 kJ·mol–1 in the temperature range of 45–60℃. researchgate.net

Light: Photochemical energy can induce the homolytic cleavage of the O-O bond, leading to radical-mediated decomposition pathways.

Impurities: The presence of certain metal ions (e.g., Co, Cu, Fe, Mn, Ni) can catalyze the decomposition of hydroperoxides. researchgate.net Similarly, organic compounds like azo compounds, quinones, and aldehydes can act as radical initiators. researchgate.net The presence of N-hydroxyphthalimide (NHPI) has been shown to increase the rate of oxidation of cyclohexylbenzene and suppress byproduct formation. researchgate.net

Oxidative Reactivity of this compound

The peroxy group in this compound imparts significant oxidative reactivity, enabling it to participate in various oxidation reactions, including the epoxidation of alkenes and Baeyer-Villiger oxidations.

This compound can act as an oxygen transfer agent to convert alkenes into epoxides (oxiranes). This reaction is of great synthetic utility as epoxides are versatile intermediates that can be further transformed into a variety of functional groups. libretexts.orglibretexts.org

The mechanism of epoxidation with peroxy acids typically involves a concerted process where the peroxy oxygen is transferred to the double bond. libretexts.orgchemistrysteps.com The reaction is often carried out in non-aqueous solvents to prevent the hydrolysis of the resulting epoxide. libretexts.org The rate of epoxidation is influenced by the nature of the alkene, with more nucleophilic double bonds reacting faster. libretexts.org The use of cyclohexyl hydroperoxide for the epoxidation of cyclohexene (B86901) has been shown to produce epoxycyclohexane with high yield and conversion. bohrium.com

Table 1: Epoxidation of Alkenes with Peroxy Compounds

| Alkene | Oxidant | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexene | Cyclohexyl hydroperoxide | Ammonium paramolybdate | Epoxycyclohexane | 80–90 | bohrium.com |

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool in organic synthesis for the construction of ester and lactone functionalities, which are present in many natural products. nih.gov

The reaction proceeds through the Criegee intermediate, which is formed by the nucleophilic attack of the peroxy compound on the carbonyl carbon of the ketone. wikipedia.org This is followed by a concerted migration of one of the substituents from the ketone to the adjacent oxygen of the peroxy group, leading to the formation of the ester or lactone. wikipedia.org The migratory aptitude of the substituents generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl.

Hydrogen peroxide is often used as an environmentally friendly oxidant for Baeyer-Villiger oxidations, though it may require activation by a Brønsted or Lewis acid catalyst. mdpi.com

Table 2: Baeyer-Villiger Oxidation of Ketones

| Ketone | Oxidant | Product | Reference |

|---|---|---|---|

| Ketone | Peroxyacid/Peroxide | Ester | wikipedia.org |

| Cyclic Ketone | Peroxyacid/Peroxide | Lactone | wikipedia.org |

Oxidation of Sulfides to Sulfoxides and Sulfones

Organic hydroperoxides, including this compound, are effective oxygen-transfer agents capable of oxidizing nucleophilic substrates such as organic sulfides. The reaction proceeds via a bimolecular mechanism wherein the sulfur atom of the sulfide (B99878) acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the hydroperoxide group. This oxidation can be controlled to selectively yield either the corresponding sulfoxide (B87167) or, with an excess of the oxidant or harsher conditions, the sulfone. mdpi.comyoutube.com

The general mechanism for the oxidation of a sulfide (R-S-R') to a sulfoxide (R-SO-R') by a hydroperoxide (R''OOH) involves the nucleophilic attack of the sulfur on the terminal oxygen of the hydroperoxide. The transition state involves the simultaneous formation of the new S-O bond and the cleavage of the O-O bond. The selectivity for sulfoxide over sulfone is a key challenge in these oxidations, as the sulfoxide can be further oxidized to the sulfone. mdpi.comresearchgate.net Controlling the stoichiometry of the hydroperoxide is crucial; using one equivalent of this compound would favor the formation of the sulfoxide.

While specific kinetic data for this compound in sulfide oxidation is not extensively documented, the reactivity is analogous to other hydroperoxides like hydrogen peroxide or cumene (B47948) hydroperoxide. The reaction rate is influenced by the solvent and the electronic properties of the sulfide. Electron-rich sulfides are oxidized more rapidly. The process is generally efficient under mild conditions. mdpi.comresearchgate.net

Table 1: Representative Data for Oxidation of Thioanisole to Methyl Phenyl Sulfoxide This table presents illustrative data based on typical results from sulfide oxidations with hydroperoxides to demonstrate expected outcomes.

| Oxidant | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) |

| H₂O₂ / Acetic Acid | Thioanisole | Acetic Acid | 25 | 1.2 | >99 | ~83 |

| H₂O₂ / Amberlyst 15 | Thioanisole | Acetic Acid | 50 | 1.2 | 100 | 0 (forms sulfone) |

| H₂O₂ (metal-free) | Thioanisole | Methanol (B129727) | 25 | 0.75 | 100 | 100 |

Selective Oxidation of Organic Substrates in Fine Chemical Synthesis

The utility of this compound extends to the selective oxidation of various functional groups in the synthesis of fine chemicals. The hydroperoxide group serves as a source of an oxygen atom for transfer to a substrate, a fundamental transformation in organic synthesis. beilstein-journals.org The production of this compound itself can be a highly selective process, for instance, when catalyzed by N-hydroxyphthalimide (NHPI), which achieves high selectivity for the desired hydroperoxide at significant conversion rates. capes.gov.brresearchgate.net

As an oxidant, this compound can be employed in reactions such as the epoxidation of alkenes and the oxidation of alcohols to ketones or aldehydes. The mechanism of these reactions often involves either direct oxygen transfer from the hydroperoxide or metal-catalyzed pathways. In metal-catalyzed oxidations, the hydroperoxide coordinates to a metal center, which activates it for reaction with the substrate. beilstein-journals.org For example, systems involving manganese, cobalt, or copper can utilize hydroperoxides to functionalize C-H bonds. researchgate.netbeilstein-journals.org

The selective oxidation of substrates is paramount in fine chemical synthesis to avoid the formation of byproducts. The choice of catalyst, solvent, and reaction conditions allows for the tuning of the reactivity of this compound to target specific functional groups.

Table 2: Potential Applications of this compound in Selective Oxidation This table is based on the known reactivity of analogous hydroperoxides in fine chemical synthesis.

| Substrate Type | Transformation | Product Type | Potential Catalyst |

| Alkene | Epoxidation | Epoxide | Mo, V, W complexes |

| Secondary Alcohol | Oxidation | Ketone | Cr, Ru complexes |

| Benzylic C-H | Oxygenation | Ketone/Alcohol | Mn, Co, Cu complexes |

| Amine | Oxidation | N-oxide | Uncatalyzed or acid-catalyzed |

Reductive Transformations and Pathways

Conversion to Corresponding Alcohols (2-Cyclohexylphenol)

The reduction of a hydroperoxide group yields the corresponding alcohol. In the case of this compound (1-phenyl-1-cyclohexyl hydroperoxide), reduction leads to the formation of 1-phenyl-1-cyclohexanol. This transformation is a clean and high-yielding reaction that can be accomplished using a variety of reducing agents. The product, 1-phenyl-1-cyclohexanol, is distinct from the isomeric 2-cyclohexylphenol (B93547) mentioned in the section title. The formation of phenylcyclohexanols as byproducts is also noted in the industrial oxidation process of cyclohexylbenzene.

The reduction is a common method for quenching reactions involving hydroperoxides and for the quantitative analysis of hydroperoxide content. Reagents like triphenylphosphine (B44618) (PPh₃) are frequently used for this purpose as they react selectively and stoichiometrically with the hydroperoxide. cdnsciencepub.comresearchgate.net

Reduction Mechanisms with Various Reducing Agents

The mechanism of reduction varies with the chosen reducing agent. A widely studied and illustrative example is the reduction with tertiary phosphines, such as triphenylphosphine.

R-OOH + PPh₃ → R-OH + O=PPh₃

The reaction proceeds through a transition state where the O-O bond is cleaved as the new P-O bond forms, resulting in the alcohol and triphenylphosphine oxide. cdnsciencepub.comacs.org The reaction is generally fast and can be performed at low temperatures. cdnsciencepub.com

Other reducing agents for hydroperoxides include:

Metal Hydrides (e.g., NaBH₄, LiAlH₄): These powerful reducing agents readily convert hydroperoxides to alcohols. The mechanism involves the transfer of a hydride ion to one of the peroxide oxygens.

Sulfides (e.g., Dimethyl Sulfide): Similar to phosphines, sulfides can reduce hydroperoxides, forming the corresponding sulfoxide and alcohol.

Catalytic Hydrogenation: In the presence of a suitable catalyst (e.g., Platinum on carbon), hydrogen gas can reduce the hydroperoxide to the alcohol.

Table 3: Comparison of Reducing Agents for Hydroperoxides This table provides a qualitative comparison based on general reactivity patterns of reducing agents with hydroperoxides.

| Reducing Agent | Typical Solvent | Temperature (°C) | Key Features |

| Triphenylphosphine (PPh₃) | THF, Ethanol, Hexane | 0 to 25 | Stoichiometric, clean reaction, mild conditions. cdnsciencepub.com |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | 0 to 25 | Mild hydride source, selective. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to 25 | Very powerful, less selective, requires anhydrous conditions. |

| Dimethyl Sulfide (Me₂S) | Methanol, THF | 0 to 25 | Forms volatile dimethyl sulfoxide, useful in workups (e.g., ozonolysis). |

Rearrangement Reactions of the Cyclohexylbenzene Hydroperoxide Skeleton

Acid-Catalyzed Rearrangements (e.g., Hock Cleavage)

The most significant reaction of this compound is its acid-catalyzed rearrangement, known as the Hock cleavage. This reaction is the cornerstone of a modern industrial process for the co-production of phenol and cyclohexanone. google.commdpi.com The reaction is highly exothermic and is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid. mdpi.comresearchgate.net

The mechanism of the Hock cleavage involves several key steps:

Protonation: The reaction is initiated by the protonation of the terminal oxygen atom of the hydroperoxide group by the acid catalyst. This makes the attached oxygen a good leaving group (water).

Rearrangement: The protonated intermediate undergoes a rearrangement where the phenyl group migrates from the carbon atom to the adjacent oxygen atom, simultaneously displacing a molecule of water. This is often the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. mdpi.comstackexchange.com

Hydrolysis: The resulting carbocation is attacked by water (which may be present in the reaction medium or added during workup).

Cleavage: The hemiacetal-like intermediate formed is unstable and rapidly decomposes to yield the final products: phenol and cyclohexanone.

The efficiency and selectivity of the Hock cleavage are critical for the industrial process. Side reactions can occur, but under optimized conditions with controlled temperature and acid concentration, high yields of the desired products can be achieved. mdpi.com

Table 4: Influence of Acid Catalysts on Hock Cleavage This table summarizes various catalysts used for the Hock cleavage of aryl hydroperoxides and their general characteristics.

| Catalyst Type | Example | Phase | Typical Temperature (°C) | Notes |

| Brønsted Acid | Sulfuric Acid | Homogeneous | 50-80 | Traditional, highly efficient but corrosive and difficult to separate. mdpi.com |

| Solid Acid Zeolite | Zeolite Beta, ZSM-5 | Heterogeneous | 60-100 | Recyclable, reduced corrosion, potential for high selectivity. mdpi.com |

| Ion Exchange Resin | Amberlyst-15 | Heterogeneous | 60-90 | Polymeric sulfonic acid, good activity and selectivity. mdpi.com |

| Heteropoly Acid | H₃PW₁₂O₄₀ | Homogeneous/Heterogeneous | 50-80 | Very strong acidity, can be supported for recyclability. researchgate.net |

Formation of Phenol and Cyclohexanone Derivatives

The decomposition of this compound, more commonly known as cyclohexylbenzene hydroperoxide, is a critical step in a modern industrial process for the co-production of phenol and cyclohexanone. wikipedia.orgresearchgate.net This process is analogous to the well-established cumene process, where cumene hydroperoxide is converted into phenol and acetone (B3395972). wikipedia.org In this case, the acid-catalyzed cleavage of cyclohexylbenzene hydroperoxide yields the desired phenol and cyclohexanone. wikipedia.orggoogle.comgoogle.com

The reaction is typically carried out by treating the hydroperoxide with an acid catalyst. google.com The cleavage of the cyclohexyl-1-phenyl-1-hydroperoxide is the final reactive step in the conversion of cyclohexylbenzene to the target products. google.com The oxidation of cyclohexylbenzene to its hydroperoxide is the initial key step, and this hydroperoxide is then subjected to cleavage conditions. google.comgoogle.com

The table below summarizes the transformation of this compound into its primary derivatives.

| Reactant | Catalyst | Primary Products | Significance |

| This compound | Acid Catalyst | Phenol, Cyclohexanone | Co-production of two high-value industrial chemicals. wikipedia.orgresearchgate.netgoogle.com |

Radical-Induced Reactions and Polymerization Initiation

Organic peroxides, including hydroperoxides like this compound, are well-known for their ability to act as initiators for free-radical polymerization. pergan.comtcichemicals.com The defining characteristic of these molecules is the relatively weak oxygen-oxygen (O-O) bond, which can be readily cleaved by heat or UV radiation to form highly reactive free radicals. pergan.com This property allows them to serve as a controllable trigger for polymerization reactions. pergan.com

The thermal decomposition of this compound would lead to the formation of an alkoxy radical (C₆H₅C₆H₁₀O•) and a hydroxyl radical (•OH). These primary radicals can then initiate a chain reaction by adding to a monomer molecule, thus starting the polymerization process. pergan.comresearchgate.net The efficiency of a peroxide as an initiator is defined by the fraction of these primary radicals that successfully initiate a polymer chain. researchgate.net

Hydroperoxides are part of a broader class of organic peroxides used as polymerization initiators, which are selected based on their decomposition behavior at specific temperatures. pergan.com This allows for the tailoring of the initiation process to the specific requirements of the monomer and the desired polymer properties. pergan.commdpi.com While some initiators are soluble in the monomer (for bulk or suspension polymerization), others, like certain hydroperoxides, can be water-soluble and are used in emulsion polymerization. pergan.com The choice and concentration of the initiator are critical factors that influence the crosslinking density and final properties of thermosetting polymers. mdpi.com

The table below lists various types of organic peroxides used as radical initiators in the polymer industry.

| Peroxide Class | Example | Typical Application |

| Hydroperoxides | Cumene Hydroperoxide | Emulsion Polymerization pergan.com |

| Diacyl Peroxides | Benzoyl Peroxide | Thermal Radical Initiation tcichemicals.com |

| Dialkyl Peroxides | Di-tert-butyl Peroxide | High-Temperature Polymerization pergan.comresearchgate.net |

| Peroxyesters | tert-Butyl Peroxypivalate | Low-Temperature Polymerization pergan.comresearchgate.net |

| Peroxydicarbonates | Di(2-ethylhexyl) peroxydicarbonate | PVC Production pergan.com |

| Peroxyketals | 1,1-Di(tert-butylperoxy)cyclohexane | Curing of Unsaturated Polyesters |

Applications and Role in Advanced Chemical Processes

Intermediacy in the Production of Bulk Chemicals

A primary application of cyclohexylbenzene (B7769038) hydroperoxide is its role as an intermediate in a modern process for manufacturing phenol (B47542) and cyclohexanone (B45756), two essential industrial chemicals. google.comihsmarkit.com This process is analogous to the well-established cumene (B47948) process but offers the advantage of producing cyclohexanone instead of acetone (B3395972), for which the market demand has not always kept pace with that of phenol. ihsmarkit.comresearchgate.net The process begins with the hydroalkylation of benzene (B151609) to form cyclohexylbenzene (CHB), which is then oxidized to produce cyclohexylbenzene hydroperoxide. researchgate.netgoogle.com

The core of this manufacturing process is the acid-catalyzed cleavage of cyclohexylbenzene hydroperoxide. wikipedia.org This step, a variation of the Hock rearrangement, involves treating CHBHP with an acid catalyst, which causes it to decompose into equimolar amounts of phenol and cyclohexanone. google.comwikipedia.org

The cleavage reaction is typically carried out in the presence of a strong acid catalyst. Sulfuric acid is a commonly investigated and commercially used catalyst for this purpose. google.commorressier.com Other suitable homogeneous catalysts include perchloric acid, phosphoric acid, hydrochloric acid, and p-toluenesulfonic acid. google.com Heterogeneous catalysts can also be employed. google.com The reaction is conveniently conducted in a catalytic distillation unit at temperatures ranging from approximately 20°C to 150°C. google.com To manage heat removal from the exothermic reaction, the CHBHP is often diluted in an organic solvent that is inert to the cleavage reaction, such as methyl ethyl ketone, or even with the products themselves—phenol and cyclohexanone. google.com

Research into optimizing this process has explored various catalytic systems. For instance, using N-hydroxyphthalimide (NHPI) as a catalyst for the initial oxidation of cyclohexylbenzene, followed by treatment with sulfuric acid, can yield phenol and cyclohexanone with high selectivity. researchgate.net

Table 1: Catalytic Cleavage of Cyclohexylbenzene Hydroperoxide

| Catalyst System | Temperature | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid (>1000 ppm) | Not specified | High concentration needed for acceptable rates when using direct oxidation effluent; yields unsatisfactory (<90%). | morressier.com |

| Sulfuric Acid (in presence of phenol) | Not specified | Cleavage rate increases exponentially with phenol concentration, indicating phenol lowers the apparent activation energy. | morressier.com |

| NHPI-catalyzed oxidation followed by H₂SO₄ | Room Temperature (cleavage) | Phenol and cyclohexanone produced in 96% and 91% selectivity, respectively, at 25% CHB conversion. | researchgate.net |

| Homogeneous acids (e.g., H₂SO₄, HCl) | 20°C - 150°C | Effective for cleavage; reaction often performed in a catalytic distillation unit. | google.com |

The reaction medium also plays a crucial role in controlling selectivity and minimizing byproduct formation. Research has indicated that the presence of phenol not only enhances the cleavage rate but also improves selectivity by increasing the acid strength of the sulfuric acid catalyst. morressier.com Furthermore, the controlled addition of water to the reaction medium can suppress the β-scission reactions that lead to unwanted byproducts. morressier.com

Utilization in Polymer Science as a Radical Source

Organic hydroperoxides, including CHBHP, are well-known for their ability to act as radical initiators in polymerization processes. ontosight.aipergan.com The defining feature of a hydroperoxide is the O-O bond, which is thermally unstable and can readily decompose to form highly reactive free radicals. pergan.comyoutube.com This decomposition can be induced by heat or UV radiation, allowing for a controlled start to a polymerization reaction. pergan.com

The process of free-radical polymerization involves three main steps: initiation, propagation, and termination. libretexts.org In the initiation step, a radical generated from the decomposition of the initiator (such as CHBHP) adds to a monomer unit, typically an alkene (vinyl monomer), creating a new carbon-centered radical. libretexts.org This new radical then attacks another monomer in the propagation step, a process that repeats to grow the polymer chain. libretexts.org

While specific industrial applications detailing the use of 2-Cyclohexylbenzene-1-peroxol as the primary initiator are not extensively documented in public literature, its structural analog, cyclohexyl hydroperoxide, is used as an initiator in the production of polymers like polyethylene (B3416737) and polypropylene. ontosight.ai The reactivity of hydroperoxides like CHBHP makes them suitable candidates for initiating the polymerization of various monomers, including those used to produce LDPE, PVC, and polystyrene. pergan.com The choice of a specific peroxide initiator depends on factors like the required reaction temperature, with different peroxides exhibiting different decomposition rates and half-life temperatures. pergan.com However, the use of hydroperoxides can sometimes lead to "wastage reactions," where a growing polymer chain radical reacts with the hydroperoxide, causing premature termination and resulting in shorter polymer chains. youtube.com

Catalysis and Green Chemistry Applications

The cyclohexylbenzene hydroperoxide route to phenol and cyclohexanone is itself considered an advancement in green chemistry. ihsmarkit.com Compared to the traditional cumene process, which co-produces a significant amount of acetone, this newer method yields cyclohexanone, a high-value chemical with a strong market, thereby addressing the issue of acetone oversupply. ihsmarkit.comresearchgate.net

Further green chemistry principles are evident in the catalysis of the process. The development of heterogeneous catalysts for the cleavage step offers advantages in catalyst separation and reuse, simplifying the process and reducing waste. google.com Moreover, research into the oxidation of cyclohexylbenzene to CHBHP has focused on environmentally benign catalysts and conditions. The use of N-hydroxyphthalimide (NHPI) allows for highly selective oxidation, minimizing byproducts. researchgate.netcapes.gov.br Other novel catalytic systems, such as those using flower-like manganese dioxide, have been developed to achieve high activity and selectivity in the absence of traditional, less desirable initiators. google.com

Beyond this specific process, hydroperoxides are key oxidants in various catalytic systems. For instance, metal-organic frameworks (MOFs) have shown high catalytic activity for the oxidation of cyclic alkanes using aqueous hydrogen peroxide under mild, solvent-free conditions, which aligns with the goals of green chemistry. nih.gov The reactivity of the hydroperoxide group in CHBHP suggests its potential as an oxygen source in other selective oxidation reactions, a cornerstone of modern green chemical synthesis.

Potential in Fine Chemical Synthesis and Pharmaceutical Intermediates

The reactivity of the hydroperoxide functional group makes this compound a potentially valuable reagent in the synthesis of fine chemicals. Organic peroxides are recognized as excellent sources of oxygen atoms for a variety of oxygenation reactions. beilstein-journals.org This reactivity could be harnessed to introduce oxygen functionality into complex molecules, a common requirement in the synthesis of specialty chemicals and pharmaceutical active ingredients.

While CHBHP is primarily associated with bulk chemical production, its role as a reactive intermediate implies potential for more specialized applications. Hydroperoxides can participate in a range of transformations, including epoxidations and other selective oxidations, which are fundamental reactions in organic synthesis.

In the pharmaceutical industry, the presence of hydroperoxides as impurities in common excipients (such as povidone and polyethylene glycols) is a significant concern due to their potential to degrade sensitive drug substances through oxidation. nih.gov This highlights the high reactivity of the hydroperoxide group. While often an undesired impurity, this same reactivity, if properly controlled, could theoretically be exploited in the synthesis of pharmaceutical intermediates. However, specific, documented examples of this compound being used as a direct intermediate in the synthesis of a commercial fine chemical or pharmaceutical agent are not widely reported in the literature, indicating this remains an area of potential rather than established application.

Advanced Analytical Methodologies for 2 Cyclohexylbenzene 1 Peroxol Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating the complex mixtures generated during the synthesis and subsequent cleavage of cyclohexylbenzene (B7769038) hydroperoxide.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of organic peroxides, including aromatic hydroperoxides. dss.go.th For the analysis of reaction mixtures containing cyclohexylbenzene hydroperoxide, reversed-phase HPLC is commonly employed. dss.go.th This method allows for the separation of the hydroperoxide from the starting material (cyclohexylbenzene), the desired products (phenol and cyclohexanone), and various byproducts.

A typical HPLC method for organic peroxides might utilize a C18 column with a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. dss.go.th Detection can be achieved using UV absorbance, as the aromatic ring in cyclohexylbenzene hydroperoxide allows for it. dss.go.thnih.gov More sophisticated detection methods, such as post-column derivatization followed by fluorescence or chemiluminescence, can enhance sensitivity and selectivity for peroxide species. nih.govresearchgate.net For instance, a method involving the reaction of hydroperoxides with iodide and vanillic acid to form a product quantifiable by UV absorption has been developed for hydrogen peroxide and could be adapted for organic hydroperoxides. nih.gov

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18 | dss.go.th |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution | dss.go.th |

| Detection | UV Absorbance, Fluorescence, Chemiluminescence | dss.go.thnih.govresearchgate.net |

| Quantification | External or internal standard calibration | dss.go.th |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, making it ideal for profiling the products and impurities in the cyclohexylbenzene hydroperoxide process. mdpi.com While direct analysis of thermally labile peroxides by GC can be challenging, GC-MS is crucial for quantifying the starting material, cyclohexylbenzene, and the main products, phenol (B47542) and cyclohexanone (B45756). researchgate.net

To overcome the thermal instability of hydroperoxides, derivatization techniques can be employed. jfda-online.com For example, silylation can convert the hydroperoxide to a more thermally stable derivative, allowing for its analysis by GC-MS. mdpi.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra. When analyzing complex mixtures, finding a suitable column and temperature program is key to achieving good separation of all components, such as benzene (B151609) and cyclohexane (B81311). researchgate.net

| Parameter | Typical Condition | Reference |

| Column | Capillary columns (e.g., HP-5ms, DB-5) | mdpi.comresearchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Detection | Mass Spectrometry (Electron Ionization) | mdpi.comresearchgate.net |

| Derivatization | Silylation for peroxide stabilization | jfda-online.commdpi.com |

During the oxidation and cleavage reactions, high molecular weight byproducts or polymers can be formed. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing these polymeric materials. SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of any polymeric byproducts. This information is vital for understanding side reactions and optimizing process conditions to minimize the formation of undesirable high molecular weight species.

Spectroscopic Characterization in Complex Matrices

Spectroscopic techniques are essential for the structural elucidation and quantitative analysis of cyclohexylbenzene hydroperoxide, often directly within the reaction medium.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of organic molecules, including peroxides. acs.orgacs.org Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of cyclohexylbenzene hydroperoxide. The hydroperoxy proton (OOH) in ¹H NMR typically appears as a broad singlet at a characteristic downfield chemical shift. acs.orgnih.gov

Quantitative NMR (qNMR) can also be used for the determination of the concentration of cyclohexylbenzene hydroperoxide in reaction mixtures. nih.govnih.gov By using an internal standard, the concentration of the analyte can be accurately determined. Advanced NMR techniques, such as those that suppress the water signal, can be employed for the sensitive detection of peroxides in aqueous environments. nih.govnih.gov ¹⁷O NMR has also been used to study the structure and reactivity of coordinated peroxo groups in metal complexes. researchgate.net

| Nucleus | Typical Chemical Shift (ppm) | Key Information | Reference |

| ¹H | ~8-9 ppm (OOH proton) | Confirmation of hydroperoxy group | acs.orgnih.gov |

| ¹³C | Characteristic shifts for cyclohexyl and phenyl carbons | Detailed structural information | beilstein-journals.org |

| ¹⁷O | Broad signals for peroxo groups | Direct observation of peroxide bond | researchgate.net |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring reaction progress in real-time. The O-O stretching vibration in peroxides gives rise to a characteristic band in the IR and Raman spectra, although it can be weak. royalsocietypublishing.org The hydroperoxide group (O-O-H) also has a distinct O-H stretching vibration. acs.org

Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the C-H bonds of cyclohexylbenzene and the appearance of the O-H and C=O bands of the products, phenol and cyclohexanone. rsc.org This allows for real-time tracking of the reaction kinetics. The IR spectra of organic peroxides have been studied to identify characteristic absorption bands. royalsocietypublishing.orgacs.org For instance, the O-H stretching vibration in hydroperoxides is often observed in the 3260-3763 cm⁻¹ region. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| O-H Stretch (in OOH) | 3260 - 3763 | IR | acs.orgrsc.orgcdnsciencepub.comaip.org |

| O-O Stretch | ~840 - 880 | IR, Raman | royalsocietypublishing.org |

| C=O Stretch (product) | ~1715 (cyclohexanone) | IR | google.com |

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a versatile and widely adopted analytical technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. For 2-Cyclohexylbenzene-1-peroxol, this method is particularly suitable due to the presence of the benzene ring, a strong chromophore. The analysis is founded on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

The aromatic ring in this compound gives rise to characteristic π to π* electronic transitions. These typically result in two primary absorption bands: a strong E-band (Excitation band) at shorter wavelengths (around 204 nm) and a weaker, often structured B-band (Benzenoid band) at longer wavelengths (around 255 nm). youtube.com The peroxide group itself also exhibits UV absorption, typically at shorter wavelengths around 250 nm. researchgate.net For quantitative determination, a specific wavelength (λmax), usually the peak of the most distinct absorption band (e.g., the B-band), is selected to maximize sensitivity and minimize interference.

The procedure involves preparing a series of standard solutions of this compound of known concentrations in a suitable UV-transparent solvent, such as isooctane (B107328) or cyclohexane. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the linear calibration curve. researchgate.net

Table 1: Example Calibration Data for this compound using UV-Vis Spectroscopy

| Concentration (mol/L) | Absorbance at 255 nm (AU) |

| 0.0001 | 0.152 |

| 0.0002 | 0.305 |

| 0.0004 | 0.610 |

| 0.0006 | 0.914 |

| 0.0008 | 1.218 |

This table presents hypothetical data to illustrate the linear relationship expected from the Beer-Lambert law for quantitative analysis.

Titrimetric and Electrochemical Methods for Active Oxygen Content Determination

The "active oxygen" content is a critical parameter for peroxides, as it relates directly to the concentration of the peroxy groups and the compound's reactivity. wikipedia.org Both titrimetric and electrochemical methods are employed for its accurate determination.

Titrimetric Methods

Titrimetric methods are classical, robust techniques for quantifying peroxide content. The most common approach is iodometric titration. cloudfront.net In this method, the peroxide compound, dissolved in a mixture of acetic acid and an organic solvent, oxidizes an excess of potassium iodide (KI) to form iodine (I₂). The amount of liberated iodine, which is directly proportional to the active oxygen content, is then quantified by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator to detect the endpoint. cloudfront.netmdpi.com

Another established technique is permanganate (B83412) titration. This method involves the direct titration of the peroxide with a standard solution of potassium permanganate (KMnO₄) in a sulfuric acid medium. evonik.comsolvay.com The permanganate ion acts as a powerful oxidizing agent and its own indicator, with the endpoint being the first appearance of a persistent pink color. solvay.comdtic.mil

Electrochemical Methods

Electrochemical techniques offer a modern alternative to traditional titrations, often providing higher sensitivity and amenability to automation. mdpi.com These methods can determine the peroxide value by quantifying the electrochemical reduction or oxidation of the peroxide group at a specialized electrode surface. mdpi.comresearchgate.net

Chronoamperometry is one such technique, where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. mdpi.com The current generated by the reduction of the peroxide is proportional to its concentration. The use of chemically modified electrodes, such as those incorporating metal nanoparticles or specific catalysts, can enhance selectivity and sensitivity for peroxide detection. mdpi.comresearchgate.net These methods are highly accurate and can be applied over a broad range of peroxide concentrations. mdpi.com

Table 2: Comparison of Methods for Active Oxygen Determination

| Method | Principle | Key Reagents | Endpoint Detection |

| Iodometric Titration | Oxidation of iodide by the peroxide, followed by titration of the liberated iodine. cloudfront.net | Potassium iodide, Sodium thiosulfate, Acetic acid. cloudfront.net | Visual (Starch indicator) or Potentiometric. mdpi.com |

| Permanganate Titration | Direct oxidation of the peroxide by potassium permanganate in an acidic solution. evonik.com | Potassium permanganate, Sulfuric acid. evonik.com | Visual (self-indicating) or Potentiometric. evonik.com |

| Electrochemical Analysis | Amperometric or voltammetric detection based on the reduction/oxidation of the peroxide group. mdpi.com | Supporting electrolyte (e.g., acetonitrile, salts). mdpi.com | Electronic (current measurement). mdpi.com |

Online and In-situ Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions involving this compound is essential for process optimization, control, and understanding reaction kinetics. Online and in-situ techniques provide continuous data from within the reaction vessel without the need for manual sampling.

Electrochemical Sensors

Integrated electrochemical sensors, such as platinum-based microelectrodes, are powerful tools for the in-situ monitoring of peroxide concentrations. nih.govnih.gov These sensors can be placed directly into a reactor to provide real-time amperometric or voltammetric measurements. nih.govacs.org The sensor detects changes in the concentration of the electroactive peroxide, allowing for continuous tracking of its consumption or formation during a reaction. This approach offers high sensitivity and temporal resolution, enabling precise control over reaction conditions. nih.govnih.gov

Spectroscopic Probes

Fiber-optic probes connected to a spectrometer allow for in-situ UV-Vis or Raman spectroscopy. A UV-Vis probe can continuously measure the absorbance of the reaction mixture at a specific wavelength corresponding to this compound, providing a direct measure of its concentration over time.

Surface-Enhanced Raman Scattering (SERS) is another highly sensitive technique that can be used for in-situ monitoring. By incorporating SERS-active substrates (e.g., gold or silver nanoparticles) into the reaction system, the Raman signal of the peroxide can be greatly amplified, enabling detection at very low concentrations with high specificity. acs.org

Flow Injection Analysis (FIA)

Flow Injection Analysis is a highly automated technique that can be configured for online monitoring. nih.gov In an FIA system, a small, precisely-timed sample is automatically drawn from the reactor and injected into a carrier stream. This stream merges with reagent streams (e.g., acidified iodide) to initiate a color-forming reaction. The resulting solution then flows through a spectrophotometric detector. The measured absorbance is directly related to the peroxide concentration in the reactor at the time of sampling. This method is rapid, reproducible, and minimizes potential interferences by using a closed, controlled system. nih.gov

Table 3: Overview of Online and In-situ Monitoring Techniques

| Technique | Principle | Type of Data | Key Advantages |

| Integrated Electrochemical Sensor | Measures the electrochemical response (current/potential) of the peroxide at an in-situ electrode. nih.gov | Continuous concentration vs. time. | High sensitivity, real-time feedback, miniaturization. nih.govnih.gov |

| In-situ UV-Vis Spectroscopy | Measures the absorbance of the reaction medium via a fiber-optic probe. nih.gov | Continuous concentration vs. time. | Non-invasive, direct measurement. |

| In-situ SERS | Measures the enhanced Raman scattering of the analyte on a plasmonic substrate. acs.org | Continuous structural and concentration data vs. time. | High sensitivity and specificity, molecular fingerprinting. acs.org |

| Flow Injection Analysis (FIA) | Automated sampling and rapid spectrophotometric analysis of the peroxide. nih.gov | Quasi-continuous concentration vs. time. | High precision, automation, reduced interference. nih.gov |

Computational Chemistry and Theoretical Studies of 2 Cyclohexylbenzene 1 Peroxol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens for examining the fundamental properties of 2-Cyclohexylbenzene-1-peroxol at the atomic level. These methods are crucial for understanding the molecule's stability and intrinsic reactivity.

Conformational Analysis of the Cyclohexyl and Peroxy Moieties

These studies identify the most stable conformers and the energy barriers between them. For instance, the orientation of the peroxy group relative to the cyclohexyl ring can lead to various staggered and eclipsed forms, with the staggered conformers generally being more stable due to reduced steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers (Note: This data is illustrative and based on theoretical principles for analogous compounds.)

| Conformer | Dihedral Angle (C-C-O-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal (gauche) | 60° | 1.25 |

| Eclipsed | 0° | 4.50 |

Bond Dissociation Energies and Reaction Barriers of the O-O Bond

The peroxide bond (O-O) is the weakest and most reactive linkage in the molecule. Quantum chemical calculations are essential for determining its bond dissociation energy (BDE), which is the energy required to break this bond homolytically, forming two radicals (an alkoxy and a hydroxyl radical). The calculated BDE is a key indicator of the thermal stability of the peroxide.

Theoretical studies on similar hydroperoxides have shown that the O-O BDE is typically in the range of 40-45 kcal/mol. Furthermore, these calculations can model the transition states and energy barriers for decomposition reactions, providing insight into the kinetics of peroxide breakdown. researchgate.net

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are employed to understand how this compound behaves in a condensed phase, such as in a solvent. cnr.itpsecommunity.org MD simulations model the movement of every atom in a system over time, based on a classical force field. psecommunity.org

These simulations provide detailed information on:

Solvation Structure: How solvent molecules arrange around the peroxide, particularly around the polar peroxy group.

Intramolecular Dynamics: The flexibility and conformational changes of the molecule in solution.

Diffusion and Transport Properties: How the molecule moves through the solvent.

MD simulations can also be used to study the aggregation of peroxide molecules or their interaction with other species in solution, which can influence their decomposition rates. cnr.it

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the likely reaction pathways for the decomposition or reaction of this compound. By calculating the energies of potential intermediates and transition states, chemists can map out the most favorable reaction mechanisms.

For example, in the presence of a catalyst or upon heating, the peroxide can decompose. Theoretical calculations can help determine whether the O-O bond breaks first (homolysis) or if other reactions, such as acid-catalyzed rearrangement (a Hock rearrangement), are more likely. Studies on the related oxidation of cyclohexylbenzene (B7769038) have utilized theoretical calculations to understand the selectivity of hydrogen abstraction from the cyclohexyl ring, which is the initial step in forming the hydroperoxide. researchgate.net These methods demonstrate how computational models can predict which position on the molecule is most susceptible to radical attack. researchgate.net

Density Functional Theory (DFT) Studies on Catalytic Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms, especially those involving catalysts. For peroxide chemistry, DFT is used to investigate how metal catalysts or co-catalysts interact with the peroxide to facilitate its decomposition or use it as an oxidant. researchgate.net

DFT calculations on the catalytic oxidation of cyclohexylbenzene to its hydroperoxide have provided detailed mechanistic insights. researchgate.net These studies model the interaction of the substrate with the catalyst, the formation of reactive intermediates, and the energetics of the entire catalytic cycle. researchgate.net For a compound like this compound, DFT could be used to explore how different catalysts, such as transition metal complexes, could selectively cleave the O-O bond and control the subsequent reactions of the resulting radicals, thereby improving the efficiency and selectivity of chemical processes.

Environmental Fate and Atmospheric Chemistry of Aromatic Hydroperoxides

Formation Mechanisms of Aromatic Hydroperoxides in Atmospheric Processes

The formation of aromatic hydroperoxides in the atmosphere is primarily a result of the oxidation of aromatic hydrocarbons. These reactions are initiated by highly reactive species present in the troposphere.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). mdpi.comharvard.edu The reaction of •OH with aromatic compounds typically involves addition to the aromatic ring, forming an OH-aromatic adduct. This adduct then reacts with molecular oxygen (O₂) to create a peroxy radical (RO₂). In subsequent reactions, these peroxy radicals can abstract a hydrogen atom from a hydroperoxyl radical (HO₂) or other hydrogen donors to form an aromatic hydroperoxide (ROOH). harvard.eduresearchgate.net

Another significant formation pathway involves the reaction of unsaturated hydrocarbons with ozone (O₃), a process known as ozonolysis. researchmap.jp This reaction produces a primary ozonide that quickly decomposes to form a carbonyl oxide, also known as a Criegee intermediate (CI). researchmap.jp These highly reactive CIs can then react with water, alcohols, or carboxylic acids to generate various types of hydroperoxides. researchmap.jpacs.org For instance, the reaction of a CI with water leads to the formation of an α-hydroxyalkyl hydroperoxide. researchmap.jp Although more common for alkenes, this pathway can be relevant for aromatic compounds with unsaturated side chains.

The general schemes for these formation pathways are:

OH-Initiated Oxidation: Aromatic HC + •OH → [Aromatic HC-OH]• [Aromatic HC-OH]• + O₂ → RO₂• RO₂• + HO₂• → ROOH + O₂

Ozonolysis (relevant for unsaturated side chains): Aromatic-C=C- + O₃ → Criegee Intermediate (CI) CI + H₂O → α-hydroxyalkyl hydroperoxide

Aromatic hydroperoxides, particularly those with low volatility, are crucial contributors to the formation and growth of Secondary Organic Aerosols (SOA). researchmap.jpbohrium.com SOA is formed when volatile organic compounds are oxidized in the atmosphere to produce semi-volatile or non-volatile products that can partition into the particle phase. Organic peroxides, including hydroperoxides, have been identified as a major component of SOA, in some cases accounting for a significant fraction of the total SOA mass. researchmap.jpresearchgate.net

The low vapor pressure of larger, multifunctional hydroperoxides allows them to condense onto existing aerosol particles or participate in new particle formation. researchmap.jp Once in the particle phase, these hydroperoxides can undergo further reactions, such as accretion reactions to form oligomers like peroxyhemiacetals, contributing to the aging and increased mass of the aerosol. researchgate.netcopernicus.org The formation of these highly oxygenated molecules (HOMs) with multiple hydroperoxide groups is an important pathway for SOA growth, especially in environments with low nitrogen oxide (NOx) concentrations. researchmap.jp

Multiphase Chemical Transformations of 2-Cyclohexylbenzene-1-peroxol Analogues

Once formed and partitioned into the condensed phase of atmospheric aerosols, aromatic hydroperoxides undergo various chemical transformations. These multiphase reactions are influenced by the composition of the aerosol, including its water content, acidity, and the presence of other chemical species.

In the aqueous phase of aerosols and cloud droplets, organic hydroperoxides can undergo hydrolysis. acs.org This process can be significantly accelerated by the presence of acids, a reaction known as acid-catalyzed hydrolysis. copernicus.orgnsf.gov Atmospheric aerosols are often acidic, providing a favorable environment for these reactions. nsf.gov The acid-catalyzed decomposition of hydroperoxides typically leads to the formation of an alcohol and hydrogen peroxide (H₂O₂), bypassing the formation of radicals. researchmap.jpacs.org The rate of this decomposition is highly dependent on factors such as pH, water content, and the specific structure of the hydroperoxide. researchmap.jpacs.orgnsf.gov For example, the decomposition rates of α-hydroxyalkyl-hydroperoxides are observed to increase at lower pH values. nsf.gov

The table below presents hypothetical e-fold decay times for a generic aromatic hydroperoxide under different aqueous conditions to illustrate the impact of pH.

| Condition | pH | Estimated e-fold time (τ1/e) |

| Pure Water | 5.6 | > 100 minutes |

| Acidic Aerosol | 3.0 | 15 - 45 minutes |

| Highly Acidic Fog | 2.0 | < 15 minutes |

This interactive table is based on data for monoterpene-derived hydroperoxides and illustrates the principle of acid-catalyzed decay. nsf.gov

Aromatic hydroperoxides can react with dissolved sulfur dioxide (S(IV), which includes SO₂·H₂O, HSO₃⁻, and SO₃²⁻) in aqueous aerosols. This reaction is a potentially significant pathway for the formation of sulfate, a major component of atmospheric particulate matter. nih.gov The kinetics of this reaction are complex and can be influenced by the aerosol's acidity and the presence of transition metal ions (TMIs). nih.govcopernicus.org

The table below summarizes the key factors influencing the reaction between organic hydroperoxides (ROOH) and S(IV).

| Factor | Effect on ROOH + S(IV) Reaction Rate |

| Increased Acidity (Lower pH) | Increases the rate constant significantly. nih.gov |

| Transition Metal Ions (e.g., Fe³⁺, Mn²⁺) | Catalyze the reaction, increasing sulfate formation. copernicus.orgnih.gov |

| Particle Phase State | Miscibility of organic and inorganic phases affects reactivity. nih.gov |

Photochemical and Thermal Degradation in the Atmosphere

In addition to multiphase reactions, aromatic hydroperoxides can be removed from the atmosphere through degradation by sunlight (photolysis) or heat (thermolysis).

Photochemical degradation occurs when a hydroperoxide molecule absorbs a photon of sufficient energy, leading to the cleavage of the weak oxygen-oxygen bond in the hydroperoxide group (-OOH). researchgate.net This process, known as photolysis, generates a hydroxyl radical (•OH) and an alkoxy radical (RO•).

ROOH + hν → RO• + •OH

The photolysis of hydroperoxides can thus act as a source of radicals in the atmosphere, contributing to further oxidative chemistry. The rate of photolysis depends on the absorption cross-section of the specific hydroperoxide and the actinic flux (the amount of available sunlight). mdpi.com

Thermal degradation, or thermolysis, involves the decomposition of the hydroperoxide due to heat. The O-O bond is relatively weak (bond dissociation energy of ~40-44 kcal mol⁻¹) and can break at elevated atmospheric temperatures, although this is generally a slower process than photolysis under typical tropospheric conditions. researchmap.jp Like photolysis, thermolysis also produces alkoxy and hydroxyl radicals, influencing the oxidative capacity of the atmosphere. acs.org The stability of hydroperoxides varies with their molecular structure; for instance, associated or hydrogen-bonded hydroperoxides may decompose more readily than isolated ones. researchgate.net

Contribution to Oxidative Capacity and Atmospheric Radical Budget